![molecular formula C9H14O2 B026053 2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL- CAS No. 19893-77-7](/img/structure/B26053.png)
2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-, also known as campholytolactone or camphorlactone, is a bicyclic lactone with the molecular formula C9H14O2. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is a derivative of camphor and is known for its distinct chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- typically involves the oxidation of camphor. One common method is the Baeyer-Villiger oxidation, where camphor is treated with peracids such as peracetic acid or m-chloroperbenzoic acid. This reaction converts the ketone group of camphor into a lactone, forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include more oxidized lactones or carboxylic acids.
Reduction: Products include the corresponding alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted lactones.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A related compound with a similar bicyclic structure but without the lactone ring.
Borneol: Another bicyclic compound derived from camphor, with an alcohol group instead of a lactone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is unique due to its lactone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Propiedades
Número CAS |
19893-77-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
Clave InChI |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
SMILES canónico |
CC1(C2CCC1(OC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

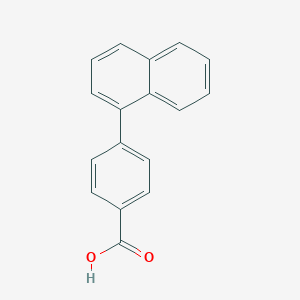
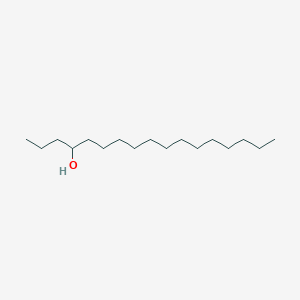
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
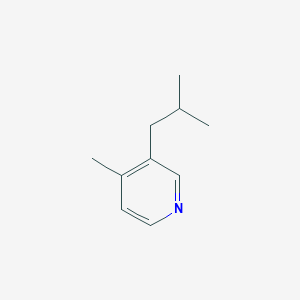
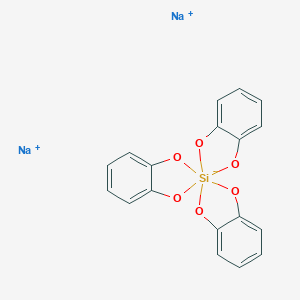

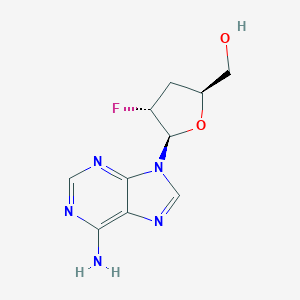
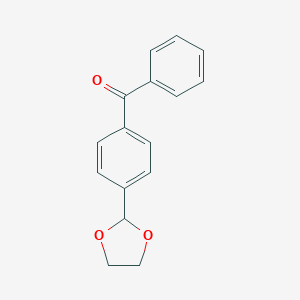
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
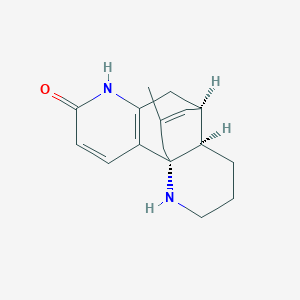
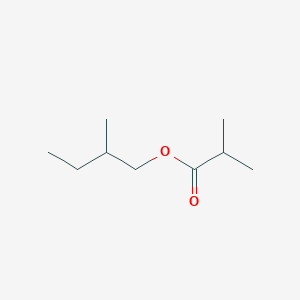
![methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide](/img/structure/B26001.png)
